molecular formula C26H32Si B11951767 Octyl(triphenyl)silane CAS No. 17106-33-1

Octyl(triphenyl)silane

Cat. No.: B11951767
CAS No.: 17106-33-1
M. Wt: 372.6 g/mol
InChI Key: XBQHAKXEAHVCNH-UHFFFAOYSA-N
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Description

Octyl(triphenyl)silane: is an organosilicon compound characterized by the presence of an octyl group and three phenyl groups attached to a silicon atom. This compound is known for its unique chemical properties and versatility in various applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl(triphenyl)silane can be synthesized through a Grignard reaction involving ethyl bromide, octyltrichlorosilane, and phenylethylene . The reaction typically involves the following steps:

  • Preparation of the Grignard reagent by reacting ethyl bromide with magnesium in anhydrous ether.
  • Addition of octyltrichlorosilane to the Grignard reagent to form the intermediate.
  • Reaction of the intermediate with phenylethylene to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Octyl(triphenyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of silanes with reduced functional groups.

    Substitution: Formation of substituted silanes with different functional groups.

Scientific Research Applications

Octyl(triphenyl)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of octyl(triphenyl)silane involves its ability to form stable covalent bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This property is particularly useful in surface modification and the creation of hydrophobic coatings .

Comparison with Similar Compounds

Uniqueness of Octyl(triphenyl)silane: this compound is unique due to the presence of both an octyl group and three phenyl groups, which impart distinct chemical properties and reactivity. Its ability to form stable siloxane bonds makes it particularly valuable in surface modification and the creation of hydrophobic coatings .

Properties

CAS No.

17106-33-1

Molecular Formula

C26H32Si

Molecular Weight

372.6 g/mol

IUPAC Name

octyl(triphenyl)silane

InChI

InChI=1S/C26H32Si/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26/h7-15,17-22H,2-6,16,23H2,1H3

InChI Key

XBQHAKXEAHVCNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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